A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Suramin sodium
CAS No.: 129-46-4
VCID: VC0544250
Molecular Formula: C51H40N6NaO23S6
Molecular Weight: 1320.3 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Suramin sodium is a polyanionic compound used primarily in the treatment of African trypanosomiasis, a disease caused by parasites transmitted by the tsetse fly, and river blindness (onchocerciasis) . It has also been explored for its potential in treating other conditions, including viral infections and cancer . This article provides an in-depth look at suramin sodium, including its chemical properties, pharmacokinetics, and clinical applications. Pharmacokinetics of Suramin Sodium
Mechanism of ActionThe exact mechanism of action of suramin sodium is not fully understood, but it is believed to involve the inhibition of trypanosomal glycolytic enzymes by selectively binding to low-density lipoproteins and other serum proteins . Recent research suggests that suramin can also bind to the receptor-binding domain (RBD) of the SARS-CoV-2 S-protein, potentially inhibiting viral infection . Clinical ApplicationsSuramin sodium is primarily used for treating African trypanosomiasis, particularly in the early stages without central nervous system involvement . It has also been used in combination with other drugs for treating river blindness . Additionally, suramin has shown potential in inhibiting SARS-CoV-2 infection and has been explored for its antineoplastic properties .
Research Findings and Future DirectionsRecent studies have highlighted suramin's potential in treating viral infections, such as COVID-19, by inhibiting the SARS-CoV-2 virus . Additionally, low-dose suramin has been investigated for its effects in autism spectrum disorder, showing promising results in small-scale trials . Further research is needed to fully explore these emerging applications and to understand the long-term safety and efficacy of suramin sodium in diverse clinical contexts. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 129-46-4 | ||||||||||||||||||
Product Name | Suramin sodium | ||||||||||||||||||
Molecular Formula | C51H40N6NaO23S6 | ||||||||||||||||||
Molecular Weight | 1320.3 g/mol | ||||||||||||||||||
IUPAC Name | 8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80); | ||||||||||||||||||
Standard InChIKey | HWRBYSXGEWIANS-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | ||||||||||||||||||
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] | ||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||
Purity | >95% (or refer to the Certificate of Analysis) | ||||||||||||||||||
Related CAS | 129-46-4 (hexa-hydrochloride salt) | ||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||
Solubility | 8.72e-03 g/L | ||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||
Synonyms | Germanin Hexasodium Salt Suramin Monosodium Salt Suramin Moranil Naganin Naganol Naphuride Salt Suramin, Hexasodium Salt Suramin, Monosodium Sodium, Suramin Suramin Suramin Sodium Suramin, Hexasodium Salt Suramin, Monosodium Salt |
||||||||||||||||||
Reference | 1: Liu N, Zhuang S. Tissue protective and anti-fibrotic actions of suramin: new uses of an old drug. Curr Clin Pharmacol. 2011 May;6(2):137-42. Review. PubMed PMID: 21470104. 2: McGeary RP, Bennett AJ, Tran QB, Cosgrove KL, Ross BP. Suramin: clinical uses and structure-activity relationships. Mini Rev Med Chem. 2008 Nov;8(13):1384-94. Review. PubMed PMID: 18991754. 3: Doggrell SA. Suramin: potential in acute liver failure. Expert Opin Investig Drugs. 2004 Oct;13(10):1361-3. Review. PubMed PMID: 15461564. 4: Nok AJ. Arsenicals (melarsoprol), pentamidine and suramin in the treatment of human African trypanosomiasis. Parasitol Res. 2003 May;90(1):71-9. Epub 2003 Jan 31. Review. PubMed PMID: 12743807. 5: Lambrecht G, Braun K, Damer M, Ganso M, Hildebrandt C, Ullmann H, Kassack MU, Nickel P. Structure-activity relationships of suramin and pyridoxal-5'-phosphate derivatives as P2 receptor antagonists. Curr Pharm Des. 2002;8(26):2371-99. Review. PubMed PMID: 12369951. 6: Siu LL, Moore MJ. Other chemotherapy regimens including mitoxantrone and suramin. Semin Urol Oncol. 1997 Feb;15(1):20-7. Review. PubMed PMID: 9050136. 7: Walther MM, Figg WD, Linehan WM. Intravesical suramin: a novel agent for the treatment of superficial transitional-cell carcinoma of the bladder. World J Urol. 1996;14 Suppl 1:S8-11. Review. PubMed PMID: 8738403. 8: Lowitt MH, Eisenberger M, Sina B, Kao GF. Cutaneous eruptions from suramin. A clinical and histopathologic study of 60 patients. Arch Dermatol. 1995 Oct;131(10):1147-53. Review. PubMed PMID: 7574831. 9: Eisenberger MA, Sinibaldi V, Reyno L. Suramin. Cancer Pract. 1995 May-Jun;3(3):187-9. Review. PubMed PMID: 7599677. 10: Eisenberger MA, Reyno LM. Suramin. Cancer Treat Rev. 1994 Jul;20(3):259-73. Review. PubMed PMID: 8020006. 11: Rebollo J. [Suramin: pharmacology and antitumor effectiveness of an old parasiticide]. Med Clin (Barc). 1994 Mar 5;102(8):301-5. Review. Spanish. PubMed PMID: 8170229. 12: Voogd TE, Vansterkenburg EL, Wilting J, Janssen LH. Recent research on the biological activity of suramin. Pharmacol Rev. 1993 Jun;45(2):177-203. Review. PubMed PMID: 8396782. 13: Stein CA. Suramin: a novel antineoplastic agent with multiple potential mechanisms of action. Cancer Res. 1993 May 15;53(10 Suppl):2239-48. Review. PubMed PMID: 8485709. 14: Larsen AK. Suramin: an anticancer drug with unique biological effects. Cancer Chemother Pharmacol. 1993;32(2):96-8. Review. PubMed PMID: 8387401. 15: Scher HI, Heston WD. Suramin as an archetypical compound in the development of growth factor antagonists for inhibition of genitourinary tumors. Cancer Treat Res. 1992;59:131-51. Review. PubMed PMID: 1347690. 16: Dorfinger K, Niederle B, Vierhapper H, Astrid W, Czernin S, Nowotny P, Waldhäusl W, Grubeck-Loebenstein B. Suramin and the human adrenocortex: results of experimental and clinical studies. Surgery. 1991 Dec;110(6):1100-5. Review. PubMed PMID: 1660627. 17: LaRocca RV, Cooper MR, Uhrich M, Danesi R, Walther MM, Linehan WM, Myers CE. Use of suramin in treatment of prostatic carcinoma refractory to conventional hormonal manipulation. Urol Clin North Am. 1991 Feb;18(1):123-9. Review. PubMed PMID: 1992566. 18: La Rocca RV, Stein CA, Danesi R, Myers CE. Suramin, a novel antitumor compound. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):893-8. Review. PubMed PMID: 2285603. 19: Klijn JG, Setyono-Han B, Bakker GH, van der Burg ME, Bontenbal M, Peters HA, Sieuwerts AM, Berns PM, Foekens JA. Growth factor-receptor pathway interfering treatment by somatostatin analogs and suramin: preclinical and clinical studies. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):1089-95. Review. PubMed PMID: 1981013. 20: La Rocca RV, Stein CA, Myers CE. Suramin: prototype of a new generation of antitumor compounds. Cancer Cells. 1990 Apr;2(4):106-15. Review. PubMed PMID: 2202382. | ||||||||||||||||||
PubChem Compound | 86585118 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume